molecular formula C27H30Cl2O6 B13384706 9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate

9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate

Cat. No.: B13384706
M. Wt: 521.4 g/mol
InChI Key: WOFMFGQZHJDGCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mometasone furoate involves the esterification of the 17-hydroxy group of mometasone without prior protection of the 11-hydroxy group . The starting materials for the synthesis include 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-1,4-pregnadien-3,20-dione or 21-chloro-17α-hydroxy-16α-methyl-1,4,9(11)-pregnatriene-3,20-dione . The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of mometasone furoate is carried out on a large scale using optimized synthetic routes to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for the quantitation of impurities and validation of the final product .

Chemical Reactions Analysis

Types of Reactions: Mometasone furoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and modification of the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving mometasone furoate include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed: The major products formed from the reactions involving mometasone furoate include its various derivatives and impurities. For instance, the formation of 21′-chloro- (16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate is one of the known impurities .

Comparison with Similar Compounds

Mometasone furoate is often compared with other corticosteroids such as fluticasone propionate and dexamethasone. While all three compounds are potent anti-inflammatory agents, mometasone furoate has a higher glucocorticoid receptor binding affinity compared to dexamethasone . Additionally, mometasone furoate is less specific for the glucocorticoid receptor than fluticasone propionate, showing significant activity at other nuclear steroid receptors . This makes mometasone furoate a unique corticosteroid with distinct pharmacological properties.

List of Similar Compounds:
  • Fluticasone propionate
  • Dexamethasone
  • Beclomethasone
  • Budesonide

Properties

IUPAC Name

[9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFMFGQZHJDGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861064
Record name 9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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